methyl (2R,3S)-2-{[(tert-butoxy)carbonyl]amino}-3-methylpentanoate
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Overview
Description
Methyl (2R,3S)-2-{[(tert-butoxy)carbonyl]amino}-3-methylpentanoate is an organic compound that belongs to the class of esters. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions. This compound is of interest in various fields of chemistry and biochemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2R,3S)-2-{[(tert-butoxy)carbonyl]amino}-3-methylpentanoate typically involves the esterification of the corresponding amino acid derivative. One common method is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst. The reaction is carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and enhanced safety. The use of flow microreactors allows for the continuous production of the compound, making the process more sustainable and cost-effective .
Chemical Reactions Analysis
Types of Reactions
Methyl (2R,3S)-2-{[(tert-butoxy)carbonyl]amino}-3-methylpentanoate can undergo various types of chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Deprotection: The tert-butoxycarbonyl group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl) or sulfuric acid (H2SO4), while basic hydrolysis can be carried out using sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Deprotection: Trifluoroacetic acid (TFA) is commonly used for the removal of the Boc protecting group.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed
Hydrolysis: Carboxylic acid and methanol.
Deprotection: Free amine and carbon dioxide.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
Scientific Research Applications
Methyl (2R,3S)-2-{[(tert-butoxy)carbonyl]amino}-3-methylpentanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds, particularly those involving amino acid derivatives.
Mechanism of Action
The mechanism of action of methyl (2R,3S)-2-{[(tert-butoxy)carbonyl]amino}-3-methylpentanoate primarily involves its role as a protecting group in organic synthesis. The Boc group protects the amine functionality from unwanted reactions, allowing for selective transformations at other sites of the molecule. Upon completion of the desired reactions, the Boc group can be removed under acidic conditions to reveal the free amine, which can then participate in further chemical transformations .
Comparison with Similar Compounds
Similar Compounds
Methyl (2R,3S)-2-amino-3-methylpentanoate: Lacks the Boc protecting group, making it more reactive and less selective in chemical reactions.
Methyl (2R,3S)-2-{[(benzyloxy)carbonyl]amino}-3-methylpentanoate: Contains a benzyloxycarbonyl (Cbz) protecting group, which is less stable under acidic conditions compared to the Boc group.
Methyl (2R,3S)-2-{[(fluorenylmethoxy)carbonyl]amino}-3-methylpentanoate: Contains a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is removed under basic conditions.
Uniqueness
Methyl (2R,3S)-2-{[(tert-butoxy)carbonyl]amino}-3-methylpentanoate is unique due to the stability and ease of removal of the Boc protecting group. This makes it particularly useful in multi-step organic syntheses where selective protection and deprotection of amine functionalities are required .
Properties
IUPAC Name |
methyl (2R,3S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4/c1-7-8(2)9(10(14)16-6)13-11(15)17-12(3,4)5/h8-9H,7H2,1-6H3,(H,13,15)/t8-,9+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLRYBAAAYDFIEQ-DTWKUNHWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)OC)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@H](C(=O)OC)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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